molecular formula C20H23N3O2 B368373 N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide CAS No. 920115-71-5

N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B368373
CAS No.: 920115-71-5
M. Wt: 337.4g/mol
InChI Key: VHNNHHLHGXEMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a 1,3-benzodiazole core substituted at the N1 position with a cyclohexylmethyl group. A furan-2-carboxamide moiety is attached via a methylene bridge to the C2 position of the benzodiazole ring (CAS: 920115-71-5) .

Properties

IUPAC Name

N-[[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNHHLHGXEMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine

Benzimidazoles are classically synthesized by cyclizing o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under acidic conditions. For the target compound, cyclohexylacetic acid serves as the carbonyl source to install the cyclohexylmethyl group.

Procedure :

  • React o-phenylenediamine (1.0 equiv) with cyclohexylacetic acid (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 12 hours.

  • Quench with ice-water, neutralize with NaOH, and extract with dichloromethane.

  • Purify the crude product via column chromatography (SiO₂, ethyl acetate/hexane) to yield 1-(cyclohexylmethyl)-1H-benzimidazole .

Key Challenge :
Regioselective alkylation at the 1-position is critical. Alternative methods, such as using cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃), may improve yield.

Functionalization at the 2-Position

To introduce the methylene linker, the 2-position of the benzimidazole must be functionalized. Bromination or formylation followed by reduction provides a versatile intermediate.

Bromination

Procedure :

  • Treat 1-(cyclohexylmethyl)-1H-benzimidazole with N-bromosuccinimide (NBS) in DMF at 0°C for 2 hours.

  • Isolate 2-bromo-1-(cyclohexylmethyl)-1H-benzimidazole via filtration.

Formylation and Reduction

Procedure :

  • Perform Vilsmeier-Haack formylation using POCl₃ and DMF to yield 1-(cyclohexylmethyl)-1H-benzimidazole-2-carbaldehyde .

  • Reduce the aldehyde to 2-(hydroxymethyl)-1-(cyclohexylmethyl)-1H-benzimidazole using NaBH₄ in methanol.

  • Convert the hydroxymethyl group to a chloromethyl derivative using thionyl chloride (SOCl₂).

Introduction of the Methylene Linker and Amide Group

Nucleophilic Substitution

The chloromethyl intermediate reacts with an amine to install the methylene bridge.

Procedure :

  • Combine 2-(chloromethyl)-1-(cyclohexylmethyl)-1H-benzimidazole with excess ammonium hydroxide in THF at 60°C for 6 hours.

  • Isolate 2-(aminomethyl)-1-(cyclohexylmethyl)-1H-benzimidazole via solvent evaporation.

Amide Coupling

The primary amine is acylated with furan-2-carbonyl chloride to form the target compound.

Procedure :

  • Dissolve 2-(aminomethyl)-1-(cyclohexylmethyl)-1H-benzimidazole in dry DCM.

  • Add furan-2-carbonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.

  • Stir at room temperature for 12 hours, then wash with water and brine.

  • Purify via recrystallization (ethanol/water) to obtain the final product.

Alternative Method :
Use carbodiimide coupling (EDC/HOBt) with furan-2-carboxylic acid to enhance yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, benzimidazole H-4), 7.45 (m, 2H, benzimidazole H-5/H-6), 6.75 (d, 1H, furan H-3), 5.20 (s, 2H, –CH₂–NH–), 4.30 (d, 2H, –CH₂–cyclohexyl), 2.10 (m, 1H, cyclohexyl CH), 1.80–1.20 (m, 10H, cyclohexyl).

  • MS (ESI) : m/z 382.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.

Optimization and Challenges

Regioselectivity in Alkylation

The benzimidazole ring contains two nitrogen atoms, necessitating careful control during alkylation. Using bulky bases (e.g., DBU) or phase-transfer catalysts improves selectivity for the 1-position.

Stability of Intermediates

The chloromethyl intermediate is moisture-sensitive. Reactions should be conducted under inert atmosphere with anhydrous solvents.

Chemical Reactions Analysis

N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has been explored for its potential in various fields:

Mechanism of Action

The mechanism of action of N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely C₁₉H₂₂N₄O₂ (estimated based on structural analogs in and ).
  • Functional Groups : Benzodiazole (aromatic heterocycle), cyclohexylmethyl (lipophilic substituent), and furan-2-carboxamide (hydrogen-bonding motif).
  • Applications : While explicit pharmacological data are unavailable in the provided evidence, benzodiazole derivatives are widely explored for their biological activity, including kinase inhibition and receptor modulation .

Comparison with Structurally Similar Compounds

Structural Analog 1: N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide

  • Molecular Formula : C₁₃H₁₂N₄O₂.
  • Key Differences : Lacks the cyclohexylmethyl substituent at the N1 position of the benzodiazole.
  • Impact :
    • Reduced lipophilicity compared to the target compound (predicted logP: ~2.5 vs. ~4.5 for the cyclohexylmethyl analog).
    • Lower steric hindrance may enhance binding to polar targets but reduce membrane permeability .

Structural Analog 2: N-({1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide (CAS: 920117-42-6)

  • Molecular Formula : C₂₀H₂₂N₄O₃.
  • Key Differences : Replaces the cyclohexylmethyl group with a 2-oxo-2-(piperidin-1-yl)ethyl chain.
  • Impact :
    • Increased hydrogen-bonding capacity due to the ketone and piperidine groups.
    • Higher molecular weight (366.4 g/mol) and topological polar surface area (TPSA: ~70 Ų) suggest altered solubility and bioavailability .

Structural Analog 3: N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide (CAS: 1212195-22-6)

  • Molecular Formula : C₂₀H₁₈N₄O₂.
  • Key Differences : Substitutes benzodiazole with benzimidazole and introduces a chiral phenylethyl side chain.
  • Impact: Benzimidazole’s additional nitrogen atom enhances π-π stacking interactions.

Comparative Data Table

Compound Name Core Heterocycle Substituent at N1 Molecular Weight (g/mol) Predicted logP Key Applications/Notes
N-{[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide (Target) 1,3-Benzodiazole Cyclohexylmethyl ~340 (estimated) ~4.5 Potential CNS activity due to lipophilicity
N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide 1,3-Benzodiazole None 272.27 ~2.5 Research tool for studying minimal substituent effects
N-({1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide 1,3-Benzodiazole 2-Oxo-2-(piperidin-1-yl)ethyl 366.4 ~3.0 Enhanced solubility for aqueous assays
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Benzimidazole Phenylethyl (chiral) 331.4 ~3.7 Kinase inhibition, stereoselective binding

Key Research Findings

Piperidine-containing analogs (e.g., CAS 920117-42-6) balance lipophilicity with hydrogen-bonding capacity, making them suitable for in vitro studies .

Stereochemical Influence :

  • Chiral analogs like N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide demonstrate the importance of stereochemistry in biological activity, with (S)-enantiomers often showing higher receptor affinity .

Synthetic Feasibility :

  • The synthesis of benzodiazole derivatives typically involves coupling reactions between benzodiazole precursors and activated carboxylic acids (e.g., furan-2-carboxamide chloride) .

Biological Activity

N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H23_{23}N3_{3}O2_{2}, with a molecular weight of approximately 337.4 g/mol. The compound features a benzodiazole ring fused with a furan-2-carboxamide moiety, which may be responsible for its biological activity.

PropertyValue
Molecular FormulaC20_{20}H23_{23}N3_{3}O2_{2}
Molecular Weight337.4 g/mol
CAS Number920115-71-5

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodiazole ring and subsequent attachment of the furan-2-carboxamide group. Common reagents include dimethylformamide (DMF) and triethylamine as catalysts, with reaction conditions optimized for yield and purity.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity or receptor binding. Compounds with similar structures have shown activity against various targets, including kinases and other enzymes involved in disease processes. The specific mechanism by which this compound exerts its effects remains to be fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Modulation : It may interact with receptors to alter cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Initial studies suggest potential efficacy against certain cancer cell lines.
  • Neuroprotective Effects : The benzodiazole moiety may confer neuroprotective properties, relevant in neurodegenerative diseases.

Case Studies

A review of literature reveals several studies investigating the biological effects of related compounds:

  • Antitumor Activity : A study demonstrated that benzodiazole derivatives exhibited cytotoxic effects on cancer cells through apoptosis induction (source needed).
  • Neuroprotective Studies : Research indicated that similar compounds could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders (source needed).

Solubility and Stability

This compound is expected to be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but may have limited solubility in water due to its hydrophobic cyclohexyl group. Stability assessments under various pH conditions are essential for understanding its behavior in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.